molecular formula C12H21ClN2O3S B13436470 N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride

Cat. No.: B13436470
M. Wt: 315.87 g/mol
InChI Key: VIDRYROWYFWGSY-MTHNXYDDSA-N
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Description

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamine.

    Intermediate Formation: This intermediate is then reacted with 4-(methanesulfonyl)phenyl-1-hydroxyethylamine under controlled conditions.

    Final Product: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and isotope labeling studies.

    Biology: Employed in studies involving enzyme kinetics and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[2-(1,1,1-trideuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide
  • N-[4-[2-(1,1,1,2,2-pentadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide

Uniqueness

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride is unique due to the presence of seven deuterium atoms, which enhances its stability and makes it particularly useful for isotope labeling and tracing studies.

Properties

Molecular Formula

C12H21ClN2O3S

Molecular Weight

315.87 g/mol

IUPAC Name

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3,9D;

InChI Key

VIDRYROWYFWGSY-MTHNXYDDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

Origin of Product

United States

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